
2-氨基-2,3-二氢-1H-茚-2-甲酰胺盐酸盐
描述
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗胰腺癌活性
2-氨基-2,3-二氢-1H-茚-2-甲酰胺盐酸盐最显著的应用之一是治疗胰腺癌。 它被设计和合成作为一种新的选择性抑制剂,针对盘状结构域受体1 (DDR1) 。DDR1是一种受体酪氨酸激酶,与胰腺癌的进展有关。该化合物在抑制胶原蛋白诱导的DDR1信号传导和上皮间质转化方面显示出令人鼓舞的结果,这是癌症转移中的关键过程。 它还以剂量依赖性方式抑制胰腺癌细胞的集落形成,并在胰腺癌的原位小鼠模型中表现出显著的治疗效果 .
靶向肿瘤微环境
肿瘤微环境 (TME) 在癌症的发展和进展中起着至关重要的作用。2-氨基-2,3-二氢-1H-茚-2-甲酰胺盐酸盐通过破坏间质反应来靶向TME,间质反应的特点是癌相关成纤维细胞的扩张和细胞外基质成分的沉积增加。 通过靶向基质,它有助于克服化学耐药性,并改善胰腺癌治疗的治疗反应 .
抑制DDR1激酶活性
该化合物与DDR1的解离常数 (Kd) 值为 5.9 nM,并以 14.9 nM 的半数抑制浓度 (IC50) 值抑制其激酶活性 。这种对DDR1激酶活性的高亲和力和有效抑制使其成为研究DDR1相关途径和疾病的宝贵工具。
分子对接研究
已对2-氨基-2,3-二氢-1H-茚-2-甲酰胺盐酸盐进行了分子对接研究,以了解其与DDR1的相互作用。 这些研究提供了关于化合物结合效率和特异性的见解,这对设计更有效和更具选择性的DDR1抑制剂至关重要 .
选择性分析
该化合物的选择性分析表明其有可能选择性地抑制DDR1,而不是其他激酶。 这种选择性对于减少脱靶效应和提高从该化合物开发的潜在药物的治疗指数很重要 .
抗增殖作用
该化合物已证明对胰腺癌细胞具有抗增殖作用。 它已被证明可以有效抑制癌细胞的生长,这是任何抗癌药物的理想属性 .
结构分析
已对与DDR1结合的化合物的结构进行了分析,提供了有关化合物与受体之间相互作用的有价值信息。 这些信息可用于改进化合物并增强其效力和选择性 .
合成和设计
2-氨基-2,3-二氢-1H-茚-2-甲酰胺盐酸盐的合成和设计涉及复杂的化学过程,这些过程产生具有针对DDR1抑制而定制的特定特性的化合物。 设计过程考虑了与DDR1结合的结构要求以及有效药物作用所需的药代动力学特性 .
作用机制
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .
Mode of Action
2-Amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride binds to DDR1 with a Kd value of 5.9 nM, indicating a strong affinity . This binding suppresses the kinase activity of DDR1, thereby inhibiting DDR1 signaling .
Biochemical Pathways
Upon binding, 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis .
Result of Action
The inhibition of DDR1 signaling by 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride results in the dose-dependent suppression of colony formation of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is influenced by the tumor microenvironment, particularly the presence of collagen in the extracellular matrix
生化分析
Biochemical Properties
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound acts as an inhibitor of DDR1, binding to the receptor and suppressing its kinase activity . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior. Additionally, 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride has been shown to interact with collagen, a major component of the extracellular matrix, further influencing cellular processes .
Cellular Effects
The effects of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride on various cell types and cellular processes are profound. In pancreatic cancer cells, the compound inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition, a process critical for cancer metastasis . This inhibition leads to reduced colony formation and suppressed tumor growth in in vivo models . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDR1 and other associated proteins .
Molecular Mechanism
At the molecular level, 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of DDR1, inhibiting its kinase activity and preventing downstream signaling . This binding interaction involves hydrogen bonds with key residues in the receptor’s active site, stabilizing the compound-receptor complex . Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in DDR1 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DDR1 signaling and associated cellular processes .
Dosage Effects in Animal Models
The effects of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions with other proteins . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can affect the compound’s overall efficacy and duration of action in biological systems .
Transport and Distribution
The transport and distribution of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMKBFTFSVYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)
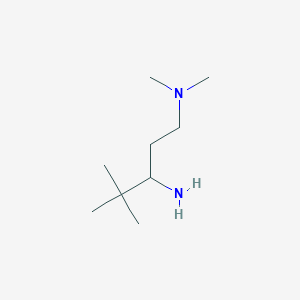



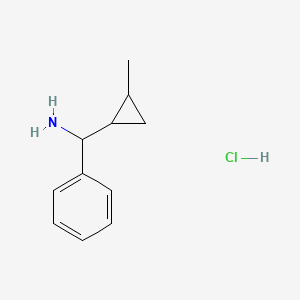
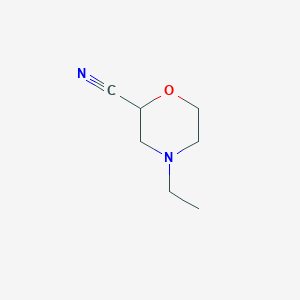

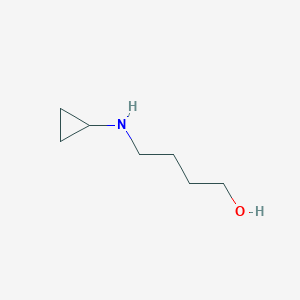
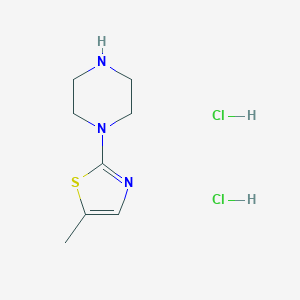
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)


![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
